Profluthrin

Overview

Description

Profluthrin is a synthetic pyrethroid insecticide developed by Sumitomo Chemical Co., Ltd. It is known for its high efficacy against fabric pests, such as moths and carpet beetles, as well as sanitary pests like flies, mosquitoes, and cockroaches . This compound has a relatively high vapor pressure and low mammalian toxicity, making it an effective and safe option for household insecticide products .

Mechanism of Action

Target of Action

Profluthrin, a synthetic pyrethroid insecticide, primarily targets the voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .

Mode of Action

This compound interacts with its primary targets, the voltage-dependent sodium channels, leading to prolonged sodium ion influx . This results in repetitive firing of the neurons, causing hyperexcitation in the nervous system of insects . This hyperexcitation leads to paralysis and eventually death of the insect .

Biochemical Pathways

It is known that this compound disrupts the normal functioning of the nervous system in insects by affecting the voltage-dependent sodium channels . The downstream effects of this disruption include hyperexcitation, paralysis, and death of the insect .

Pharmacokinetics

It is known that this compound has a relatively high vapor pressure , which suggests that it can be readily absorbed through inhalation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neuronal activity. By interacting with the voltage-dependent sodium channels, this compound causes an influx of sodium ions, leading to hyperexcitation of the neurons . This hyperexcitation at the cellular level results in the paralysis and death of the insect at the organismal level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has a relatively high vapor pressure , which means it can volatilize and disperse in the environment, potentially affecting a wide range of pests . Furthermore, the contribution rates of the amounts absorbed by inhalation to the amounts absorbed via all of the exposure pathways while at home tended to decrease in the following order: this compound (median 15%) . This suggests that the efficacy of this compound can be influenced by factors such as ventilation and the presence of other volatile substances in the environment .

Biochemical Analysis

Biochemical Properties

Profluthrin interacts with various enzymes and proteins in the biochemical reactions. It is known to affect the nervous system of insects by modifying the gating kinetics of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials . This interaction with the sodium channels leads to hyperexcitation of the insect’s nervous system, resulting in the insect’s paralysis and eventual death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of the nervous system in insects

Molecular Mechanism

The molecular mechanism of this compound primarily involves its binding interactions with voltage-gated sodium channels in the nervous system of insects . This binding alters the normal gating kinetics of these channels, leading to a disruption in the generation and propagation of action potentials . The result is a state of hyperexcitation in the insect’s nervous system, leading to paralysis and death .

Preparation Methods

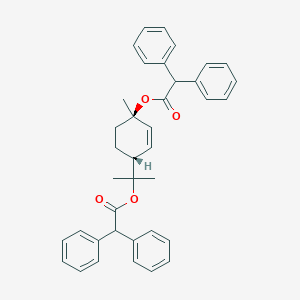

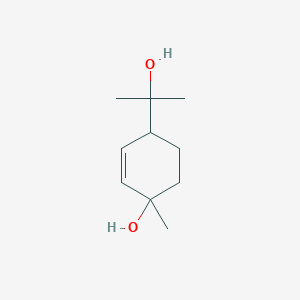

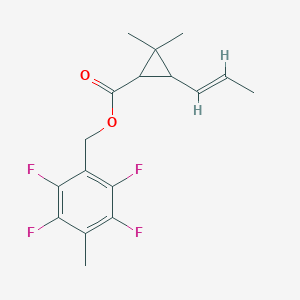

Synthetic Routes and Reaction Conditions: Profluthrin is synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol with (1E,3E)-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid chloride . The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants . The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Profluthrin undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation .

Common Reagents and Conditions:

Photodegradation: this compound is susceptible to photodegradation under ultraviolet light, leading to the formation of various degradation products.

Major Products Formed: The major products formed from the hydrolysis of this compound are 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol and (1E,3E)-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid . Oxidation of this compound results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Profluthrin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

- Permethrin

- Cypermethrin

- Deltamethrin

- Metofluthrin

- Transfluthrin

Profluthrin stands out due to its unique combination of high efficacy, low mammalian toxicity, and high vapor pressure .

Properties

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMRUPNXPWLGF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223419-20-3 | |

| Record name | Profluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)

![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)

![[1,1'-Biphenyl]-4-carboxylic Acid (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl Ester](/img/structure/B131557.png)